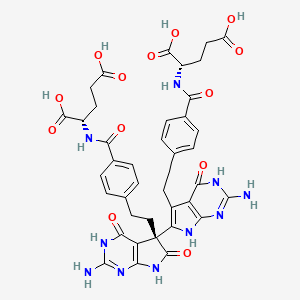

Pemetrexed R dimer

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pemetrexed is a multi-targeted antifolate antimetabolite chemotherapeutic agent that inhibits key enzymes in nucleotide biosynthesis, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). This mechanism disrupts DNA synthesis and repair, preferentially targeting rapidly dividing cancer cells . It is approved for first-line and maintenance therapy in advanced non-squamous non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma (MPM), often combined with platinum agents like cisplatin .

A critical aspect of pemetrexed therapy is its toxicity profile. Elevated plasma homocysteine (tHcy) and methylmalonic acid (MMA) levels are predictive of severe hematological and gastrointestinal toxicities, necessitating pretreatment vitamin B12 and folate supplementation to mitigate risks . The recommended dose is 500 mg/m² intravenously every 21 days, with concurrent corticosteroids to reduce dermatological side effects .

Preparation Methods

The synthesis of pemetrexed R dimer involves several steps, starting with the preparation of key intermediates. One common method involves the activation of the acid component using 2-chloro-4,6-dimethoxytriazine in the presence of N-methylmorpholine to form an active ester . This ester is then coupled with the appropriate amine to form the desired product. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pH, and reaction time .

Chemical Reactions Analysis

Pemetrexed R dimer undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified versions of the original compound with different functional groups.

Scientific Research Applications

Stability Studies

Stability studies are crucial for understanding the behavior of Pemetrexed R dimer in pharmaceutical formulations. A validated stability-indicating gradient reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed to quantify this dimer alongside other process-related impurities. This method allows for the separation and identification of various degradation products under forced degradation conditions, ensuring that the drug remains effective throughout its shelf life .

Table 1: Stability-Indicating Method Parameters

| Parameter | Value |

|---|---|

| Column | Hypersil BDS C18 |

| Mobile Phase | 0.02M sodium dihydrogen phosphate with acetonitrile (40:60 v/v) |

| Flow Rate | 1.2 mL/min |

| Detection Wavelength | 240 nm |

| Concentration Range | 0.5-1500 µg/mL |

Therapeutic Applications

This compound's relevance extends to its impact on the therapeutic efficacy of pemetrexed disodium. Studies indicate that the presence of this dimer can influence the pharmacokinetics and pharmacodynamics of pemetrexed, potentially altering its cytotoxic effects against cancer cells.

Case Study: Efficacy in Lung Cancer Treatment

A notable case involved a patient with advanced lung adenocarcinoma treated with a combination of bevacizumab and pemetrexed. The treatment led to significant clinical improvement, suggesting that the effective management of impurities like this compound can enhance therapeutic outcomes .

Mechanistic Insights

Research has demonstrated that pemetrexed induces apoptosis in cancer cells through various pathways, including the regulation of cyclin-dependent kinases and alterations in mitochondrial membrane potential. The presence of this compound may modulate these pathways, influencing the overall effectiveness of treatment regimens involving pemetrexed .

Table 2: Mechanistic Pathways Affected by Pemetrexed

| Pathway | Effect |

|---|---|

| Cyclin D1/CDK4 Regulation | Decreased levels |

| Mitochondrial Membrane Potential | Decreased |

| Apoptosis Induction | Increased caspase activation |

Mechanism of Action

The mechanism of action of pemetrexed R dimer involves the inhibition of key enzymes involved in folate metabolism and purine and pyrimidine synthesis . These enzymes include thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase . By inhibiting these enzymes, this compound disrupts the synthesis of DNA and RNA, leading to the inhibition of cell growth and replication .

Comparison with Similar Compounds

Pemetrexed vs. Gemcitabine

In first-line NSCLC treatment, pemetrexed demonstrates comparable survival outcomes to gemcitabine but with reduced toxicity. A phase III trial showed median overall survival (OS) of 10.3 months for cisplatin/pemetrexed versus 10.3 months for cisplatin/gemcitabine. However, pemetrexed significantly improved survival in non-squamous histology subgroups (adenocarcinoma: 12.6 vs. 10.9 months; p < 0.05) . Additionally, pemetrexed caused fewer grade 3–4 hematological toxicities (e.g., neutropenia: 15% vs. 27%) .

Table 1: Pemetrexed vs. Gemcitabine in NSCLC

| Parameter | Cisplatin/Pemetrexed | Cisplatin/Gemcitabine | Reference |

|---|---|---|---|

| Median OS (months) | 10.3 | 10.3 | |

| OS in adenocarcinoma | 12.6 | 10.9 | |

| Grade 3–4 Neutropenia | 15% | 27% |

Pemetrexed vs. Docetaxel

In second-line NSCLC, pemetrexed showed non-inferior efficacy to docetaxel but with a superior safety profile. A phase III trial reported median OS of 8.3 months for pemetrexed versus 7.9 months for docetaxel (HR = 0.99; p = 0.953). However, pemetrexed had lower rates of grade 3–4 neutropenia (5% vs. 40%) and febrile neutropenia (1% vs. 13%) . Cost-effectiveness analyses in Spain favored pemetrexed, with incremental cost-effectiveness ratios (ICERs) of €23,967 per quality-adjusted life year (QALY) versus €17,225 per life year gained (LYG) for docetaxel .

Table 2: Pemetrexed vs. Docetaxel in Second-Line NSCLC

| Parameter | Pemetrexed | Docetaxel | Reference |

|---|---|---|---|

| Median OS (months) | 8.3 | 7.9 | |

| Grade 3–4 Neutropenia | 5% | 40% | |

| Cost per QALY | €23,967 | €17,225 |

Pemetrexed vs. Platinum Compounds

Pemetrexed has been evaluated as a platinum alternative in NSCLC. A randomized trial comparing gemcitabine/pemetrexed (GP) to gemcitabine/carboplatin (GC) reported superior median survival with GP (15 vs. 9 months; p < 0.05) and similar toxicity profiles, suggesting pemetrexed’s viability in platinum-free regimens . However, cisplatin remains preferred in MPM due to synergistic efficacy (median OS: 12.1 months for cisplatin/pemetrexed vs. 9.3 months for cisplatin alone; p = 0.021) .

Histological Specificity

Pemetrexed’s efficacy is histology-dependent.

Novel Analogues and Combinations

Recent studies identified non-glutamate benzamide derivatives (e.g., compounds 7i and 7j) with 4–7-fold higher antiviral activity than pemetrexed in preclinical models . Additionally, combining pemetrexed with bevacizumab improved progression-free survival (PFS) in NSCLC (HR = 0.66; p = 0.001) .

Toxicity and Cost Considerations

Pemetrexed’s toxicity profile is manageable with vitamin supplementation, reducing severe adverse events by 50% . However, its cost-effectiveness remains debated. In the U.S., incremental costs for pemetrexed maintenance therapy exceed $148,994 per life-year gained compared to gemcitabine/erlotinib regimens .

Biological Activity

Pemetrexed R dimer, a derivative of the established chemotherapeutic agent pemetrexed, has garnered attention for its potential biological activity in cancer treatment. This article delves into its mechanisms of action, efficacy in various cancer types, and comparative studies with other treatments.

Overview of Pemetrexed and Its Derivatives

Pemetrexed disodium (ALIMTA) is a multi-targeted antifolate that inhibits several folate-dependent enzymes crucial for nucleotide synthesis, including thymidylate synthase (TS) and dihydrofolate reductase (DHFR) . The R dimer variant is hypothesized to enhance the therapeutic profile of pemetrexed by improving its pharmacokinetic properties and potentially increasing its efficacy against resistant cancer cells.

This compound operates through similar mechanisms as its parent compound but may exhibit enhanced activity due to structural modifications that facilitate better cellular uptake or binding affinity to target enzymes. Key mechanisms include:

- Inhibition of Folate-Dependent Enzymes : Like pemetrexed, the R dimer disrupts folate metabolism, leading to impaired DNA synthesis and cell cycle arrest.

- Induction of Apoptosis : Studies indicate that pemetrexed induces apoptosis in cancer cells by increasing reactive oxygen species (ROS) and altering mitochondrial membrane potential . The R dimer may amplify these effects, although specific studies are still needed.

- Cell Cycle Arrest : Pemetrexed causes G1 phase arrest in cancer cells, which could be further pronounced in the R dimer variant .

Clinical Studies

- Non-Small Cell Lung Cancer (NSCLC) : Pemetrexed is a standard treatment for advanced non-squamous NSCLC. Studies show that it has comparable efficacy on brain metastases as on extracranial tumors . The R dimer's performance in this context remains to be fully explored but is anticipated to follow similar patterns due to its structural similarities.

- Combination Therapies : Research indicates that combining pemetrexed with other agents can enhance overall response rates. For instance, S-1, another chemotherapy agent, has shown limited effectiveness following pemetrexed treatment due to cross-resistance concerns . The R dimer may provide an alternative route to overcome such resistance.

Preclinical Data

Preclinical studies have demonstrated that pemetrexed significantly reduces cell viability in various cancer cell lines, including those resistant to conventional therapies. The R dimer's enhanced properties could lead to improved outcomes in resistant cases .

Comparative Analysis with Other Chemotherapeutics

| Drug | Target Cancer Type | Mechanism | Efficacy |

|---|---|---|---|

| Pemetrexed | NSCLC, breast cancer | Inhibits folate-dependent enzymes | Moderate response rates |

| This compound | Potentially broader spectrum | Similar to pemetrexed but enhanced | Anticipated higher efficacy |

| S-1 | NSCLC | Similar mechanism; potential cross-resistance | Lower response post-pemetrexed |

Case Studies

A retrospective analysis involving patients with advanced NSCLC treated with pemetrexed revealed that while the overall response rate (ORR) was modest, the combination with other agents showed promise. Future studies are necessary to evaluate the performance of the R dimer in similar settings.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are used to confirm the structural integrity of Pemetrexed R dimer?

To verify the compound’s structure, researchers employ 1H-NMR for proton environment analysis and infrared (IR) spectroscopy to identify functional groups. Powder X-ray diffraction (PXRD) is critical for distinguishing polymorphic forms, as different crystal structures produce distinct diffraction patterns . For example, PXRD peaks at specific angles (e.g., 2θ = 5.3°, 12.7°) confirm the dominant polymorphic form. These methods must be cross-validated with elemental analysis (C, H, N) to ensure purity and stoichiometry.

Q. What experimental models (in vitro/in vivo) are optimal for evaluating this compound’s antitumor activity?

- In vitro : NSCLC cell lines (e.g., H460, H1299) are treated with Pemetrexed to assess thymidylate synthase (TS) inhibition via 3H-thymidine incorporation assays . Dose-response curves (IC50 values) and cell cycle arrest (S-phase) are measured using flow cytometry .

- In vivo : Xenograft models (e.g., athymic mice implanted with A549 cells) evaluate tumor regression. Pharmacokinetic parameters (e.g., AUC, Cmax) are derived from plasma sampling post-intravenous administration .

Q. What standardized protocols exist for clinical trials involving this compound in NSCLC?

Phase III trials typically use 500 mg/m² Pemetrexed + 75 mg/m² cisplatin every 21 days, with vitamin B12/folic acid supplementation to mitigate toxicity. Key endpoints include:

- Overall survival (OS) : Median OS of 12.1 months vs. 9.3 months for cisplatin monotherapy in mesothelioma .

- Progression-free survival (PFS) : 2.9 months in second-line NSCLC treatment .

- Toxicity grading per CTCAE v5.0 , focusing on neutropenia, anemia, and fatigue .

Advanced Research Questions

Q. How does TK1 tetramerization influence this compound resistance in NSCLC?

Pemetrexed induces a rapid shift in thymidine kinase 1 (TK1) from monomer/dimer states to tetramerization (10-fold increase in H460 cells at 2 hours), enhancing thymidine salvage pathway activity and bypassing TS inhibition. This is quantified via size-exclusion chromatography and Western blotting under non-denaturing conditions. Co-treatment with cisplatin does not suppress tetramerization, suggesting intrinsic resistance mechanisms .

Q. Can thymidylate synthase (TYMS) expression serve as a predictive biomarker for Pemetrexed response in advanced breast cancer?

Retrospective studies using immunohistochemistry (IHC) show high TYMS expression (nuclear/cytoplasmic staining) correlates with poor response (ORR: 31.17% in low TYMS vs. 9.2% in high TYMS). Cox regression analysis confirms TYMS as an independent prognostic factor (HR: 2.1, p < 0.05). However, contradictory data in NSCLC suggest histology (non-squamous vs. squamous) may supersede TYMS as a biomarker .

Q. What pharmacogenomic approaches identify susceptibility markers for Pemetrexed toxicity?

Genome-wide eQTL analysis reveals CTTN and ZMAT3 as key predictors of Pemetrexed-induced cytotoxicity. Knockdown experiments in germline/tumor cells show reduced survival (p < 0.01), validated via PCR-based assays and semi-high-throughput cytotoxicity screens . These genes explain >30% of phenotypic variation in drug response .

Q. How do pemetrexed-cisplatin combinations alter tumor microenvironment (TME) dynamics in NSCLC?

Post-treatment TME analysis via multiplex immunofluorescence shows increased CD8+ T-cell infiltration (1.5-fold, p = 0.03) and reduced PD-L1 expression in responders. Cytokine profiling (IL-6, TNF-α) correlates with improved disease control rates (64.94%) .

Q. Contradictions and Methodological Challenges

8. Discrepancies in biomarker utility: TYMS vs. histology-driven efficacy

While TYMS predicts resistance in breast cancer , NSCLC trials emphasize histology (non-squamous) as the primary determinant of Pemetrexed efficacy. Gene expression signatures (e.g., ERCC1, BRCA1) from microarray data may reconcile this by integrating multiple pathways .

9. Conflicting evidence on maintenance therapy protocols

The PARAMOUNT trial shows pemetrexed maintenance post-induction improves OS (13.9 vs. 11.0 months, HR: 0.78) , but the EXCLAIM-2 trial notes no benefit when combined with TAK-788 (EGFR-TKI). Divergent outcomes highlight the need for biomarker-stratified trial designs .

Q. Methodological Recommendations

- For resistance studies : Combine size-exclusion chromatography with 3H-thymidine assays to quantify TK1 tetramer dynamics .

- For biomarker validation : Use Cox proportional hazards models adjusted for histology and staging .

- For pharmacogenomics : Integrate eQTL mapping with CRISPR knockdown to validate susceptibility loci .

Properties

CAS No. |

1802552-04-0 |

|---|---|

Molecular Formula |

C40H40N10O13 |

Molecular Weight |

868.8 g/mol |

IUPAC Name |

(2S)-2-[[4-[2-[2-amino-6-[(5R)-2-amino-5-[2-[4-[[(1S)-1,3-dicarboxypropyl]carbamoyl]phenyl]ethyl]-4,6-dioxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]ethyl]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C40H40N10O13/c41-38-47-29-26(33(57)49-38)21(10-5-17-1-6-19(7-2-17)31(55)43-22(35(59)60)11-13-24(51)52)28(45-29)40(27-30(46-37(40)63)48-39(42)50-34(27)58)16-15-18-3-8-20(9-4-18)32(56)44-23(36(61)62)12-14-25(53)54/h1-4,6-9,22-23H,5,10-16H2,(H,43,55)(H,44,56)(H,51,52)(H,53,54)(H,59,60)(H,61,62)(H4,41,45,47,49,57)(H4,42,46,48,50,58,63)/t22-,23-,40+/m0/s1 |

InChI Key |

MYCCYMLLSPAQLR-CGDPJZLSSA-N |

Isomeric SMILES |

C1=CC(=CC=C1CCC2=C(NC3=C2C(=O)NC(=N3)N)[C@]4(C5=C(NC4=O)N=C(NC5=O)N)CCC6=CC=C(C=C6)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

Canonical SMILES |

C1=CC(=CC=C1CCC2=C(NC3=C2C(=O)NC(=N3)N)C4(C5=C(NC4=O)N=C(NC5=O)N)CCC6=CC=C(C=C6)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)NC(CCC(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.